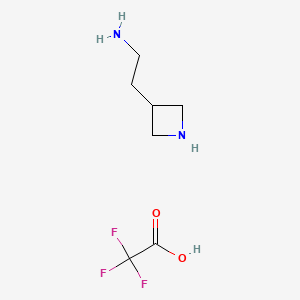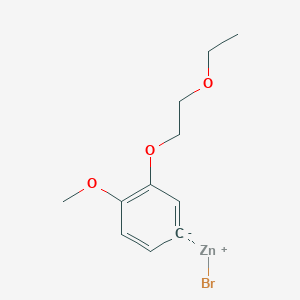
3-(2-Ethoxyethoxy)-4-methoxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable for its ability to participate in various cross-coupling reactions, making it a versatile tool in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Starting Material: 3-(2-ethoxyethoxy)-4-methoxyphenyl bromide
Reagent: Zinc powder
Solvent: Tetrahydrofuran (THF)
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Handling: Large quantities of starting materials and reagents are handled using automated systems.
Reaction Control: Precise control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is commonly used due to its ability to dissolve both the organozinc reagent and the organic halides.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds.
Applications De Recherche Scientifique
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.
Biology: It can be used to modify biomolecules, enabling the study of biological pathways and mechanisms.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(2-ethoxyethoxy)-4-methoxyphenylzinc bromide involves its role as a nucleophile in various organic reactions. The organozinc reagent donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide
- 3-(2-Ethoxyethoxy)-4-methylphenylmagnesium bromide
Uniqueness
3-(2-Ethoxyethoxy)-4-methoxyphenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Compared to similar compounds, it offers unique advantages in terms of reaction conditions and the types of products formed.
Propriétés
Formule moléculaire |
C11H15BrO3Zn |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-(2-ethoxyethoxy)-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C11H15O3.BrH.Zn/c1-3-13-8-9-14-11-7-5-4-6-10(11)12-2;;/h4,6-7H,3,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KFTLCRMSVRLBEC-UHFFFAOYSA-M |
SMILES canonique |
CCOCCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
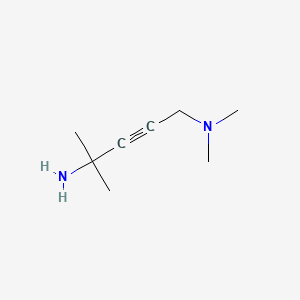
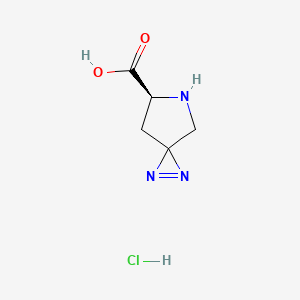
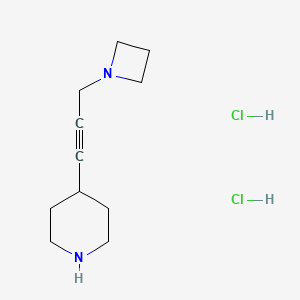
![N-(2,5-dimethoxyphenyl)-3-[(E)-2-phenylethenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B14884754.png)
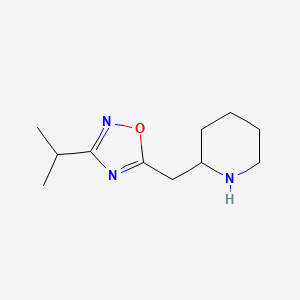
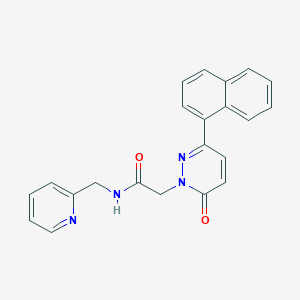
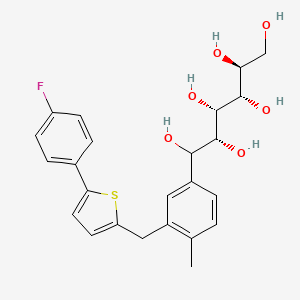
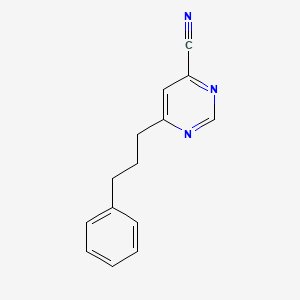
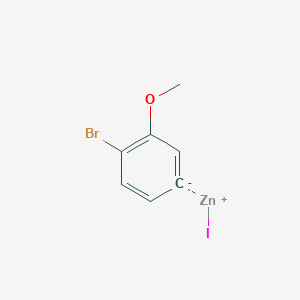
![8-[(2E)-2-benzylidenehydrazinyl]-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14884789.png)
![2-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide](/img/structure/B14884792.png)
![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
